(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
Description
Properties
IUPAC Name |
(3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-2-1-5-3-4-8-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFQQDTULVCQA-VWZUFWLJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CCN2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1CCN2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307732-66-5 | |
| Record name | rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of diastereomerically pure intermediates, such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, which undergoes epimerization and subsequent cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the compound in its hydrochloride salt form, which enhances its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines.
Scientific Research Applications
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For instance, the compound may inhibit certain enzymes or bind to receptor sites, altering cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variants
Stereochemistry critically distinguishes (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride from related compounds. For example:
- Racemic Analog: The racemic form, rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride, shares the same molecular formula (C₈H₁₄ClNO) and weight but exhibits a 1:1 mixture of enantiomers.
- Dihydrosporothriolide Isomers : Natural and synthetic dihydrosporothriolides, such as (3R,3aS,6R,6aR)-configured derivatives, demonstrate how stereochemistry impacts bioactivity. For instance, the synthetic (3R) isomer shows antifungal properties, whereas the (3S) variant isolated from Xylaria spp. may differ in activity due to spatial orientation .
Functional Group Analogues
Substituent modifications on the bicyclic scaffold significantly alter properties:
- (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride : Replacing the hydroxyl group with a methanethiol moiety increases molecular weight (193.73 g/mol) and introduces sulfur-based reactivity. This compound’s (2S,3aS,6aS) stereochemistry further differentiates its conformational preferences and solubility .
- Hydrochloride vs. Free Base : Protonation of the pyrrolidine nitrogen enhances water solubility and stability, a common strategy for improving pharmacokinetics in drug development .
Data Tables
Research Findings
Stereochemical Impact : The (3R) configuration in synthetic dihydrosporothriolide correlates with antifungal efficacy, whereas natural (3S) isomers may exhibit divergent bioactivity, underscoring the role of stereochemistry in function .
Synthetic Challenges : Asymmetric synthesis of (3aS,6R,6aR)-configured compounds requires precise stereochemical control, as seen in d-biotin production, where diastereomeric purity affects yield and downstream reactivity .
Functional Group Effects : The methanethiol analog’s higher molecular weight (193.73 vs. 163.6 g/mol) and sulfur content suggest distinct solubility and reactivity profiles compared to the hydroxyl variant, influencing its applicability in medicinal chemistry .
Commercial Limitations : Discontinuation of this compound highlights challenges in sourcing enantiopure bicyclic amines for research .
Biological Activity
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride is a cyclic amine compound notable for its unique bicyclic structure and potential pharmacological applications. Its molecular formula is C₈H₁₄ClN, and it features multiple stereocenters that contribute to its chiral nature. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₈H₁₄ClN
- Molecular Weight : 163.64 g/mol
- CAS Number : 2044705-91-9
The compound's structural features are crucial for its interaction with biological systems, influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves cyclization of appropriate precursors under controlled conditions. Methods may include using diastereomerically pure intermediates that undergo epimerization and subsequent cyclization to form the desired product.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. This activity suggests potential applications in treating infections caused by various pathogens.
Neuroprotective Effects
Research has shown that compounds with structural similarities to this compound exhibit neuroprotective effects. These findings indicate its potential role in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological effects of this compound involve interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes such as enzyme inhibition or receptor binding.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol derivatives against several bacterial strains.
- Results indicated a significant reduction in bacterial growth at specific concentrations.
-
Neuroprotection Research :
- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
- The mechanism was linked to the modulation of apoptotic pathways and antioxidant defense mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antimicrobial |
| Compound B | Structure B | Neuroprotective |
| This compound | Unique bicyclic structure | Antimicrobial, Neuroprotective |
This table illustrates how this compound compares to other compounds with similar structures in terms of biological activity.
Q & A
Q. How does the synthetic route for this compound compare to analogs like (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride?
- Key Differences :
- Catalyst Systems : The (3aS,6R,6aR) isomer may require enantioselective hydrogenation, while the (3aR,5r,6aS) analog uses SNAr reactions for functionalization .
- Purification Challenges : The former’s polar hydroxyl group complicates chromatography, necessitating reverse-phase HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
